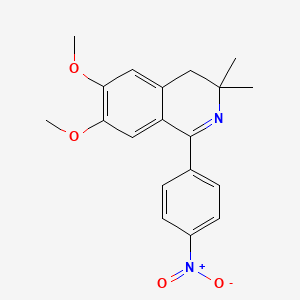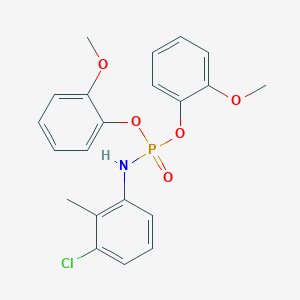
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CI-994 belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to induce apoptosis and cell cycle arrest in cancer cells.
作用机制
The mechanism of action of CI-994 involves the inhibition of N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is a key epigenetic mechanism that regulates gene expression and chromatin structure. By inhibiting N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes, CI-994 increases histone acetylation and alters gene expression, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, CI-994 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anti-inflammatory effects in animal models of inflammation. CI-994 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of CI-994 as a research tool is its specificity for N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes. Unlike other N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide inhibitors, such as sodium butyrate, CI-994 selectively inhibits class I N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes, which are overexpressed in many types of cancer. However, one limitation of CI-994 is its relatively low potency compared to other N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide inhibitors, such as vorinostat and romidepsin.
未来方向
There are several future directions for research on CI-994. One area of interest is the development of more potent analogs of CI-994 that could be used as anticancer agents. Another area of interest is the investigation of the role of N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide inhibitors in the regulation of immune function, as N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide enzymes have been shown to play a role in the differentiation and function of immune cells. Finally, the use of CI-994 as a research tool for the study of epigenetic mechanisms in cancer and other diseases is an area of ongoing research.
合成方法
The synthesis of CI-994 involves the reaction of 2-chloro-4-iodoaniline with 2-chlorophenoxyacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain CI-994 in high yield and purity.
科学研究应用
CI-994 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. In addition, CI-994 has been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-6-5-9(17)7-11(12)16/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRUAQWCBURNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(2-chlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)

![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)
![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![4-allyl-1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4969812.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)